Cas no 19484-57-2 (6-chloro-4-hydroxy-2H-chromen-2-one)
6-chloro-4-hydroxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-chloro-4-hydroxychromen-2-one
- 4-hydroxy-6-chloro-2H-chromen-2-one
- 4-hydroxy-6-chlorocoumarin
- 6-chloro-2-hydroxy-4h-chromen-4-one
- 6-chloro-4-hydroxy-6-methylcoumarin
- 6-chloro-4-hydroxycoumarine
- AURORA KA-6040
- 6-CHLORO-4-HYDROXYCOUMARIN
- 6-CHLORO-4-HYDROXY-2H-CHROMEN-2-ONE
- 4-Hydroxy-6-chloro-2H-1-benzopyran-2-one
- 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one
- 2H-1-Benzopyran-2-one, 6-chloro-4-hydroxy-
- 6-CHLORO-4-HYDROXYCOUMARIN 97%
- 6-Chloro-4-hydroxycoumarin,97%
- 2H-1-Benzopyran-2-one,6-chloro-4-hydroxy-
- PubChem24343
- 6-Chlor-4-oxy-cumarin
- 6-Chloro-4-hydroxycumarine
- 6-chloro-2-hydroxychromen-4-one
- HUMZENGQNOATEQ-UHFFFAOYSA-N
- Z1255461572
- A18387
- AS-62241
- DTXSID80715781
- FT-0637858
- CHEMBL3985661
- MFCD00239399
- CHEBI:137402
- EN300-118186
- J-012616
- SCHEMBL3075754
- 19484-57-2
- CS-0073742
- AKOS015900200
- 6-Chloro-4-hydroxycoumarin, 97%
- C2870
- SY052703
- 1ST164121
- F1967-2398
- InChI=1/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11
- 6-Chloro-4-hydroxy-chromen-2-one
- DB-044874
- A12216
- AI-204/31681024
- 6-chloro-4-hydroxy-2H-chromen-2-one
-
- MDL: MFCD00239399
- Inchi: 1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
- InChI Key: HUMZENGQNOATEQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(=CC(=O)O2)O
Computed Properties
- Exact Mass: 195.99300
- Monoisotopic Mass: 195.9927217g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.4
Experimental Properties
- Color/Form: White powder
- Melting Point: 291 °C (dec.) (lit.)
- PSA: 50.44000
- LogP: 2.15200
- Solubility: Uncertain
6-chloro-4-hydroxy-2H-chromen-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
6-chloro-4-hydroxy-2H-chromen-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-4-hydroxy-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM162477-10g |
6-Chloro-4-hydroxy-2H-chromen-2-one |
19484-57-2 | 95% | 10g |
$337 | 2021-08-05 | |
| Chemenu | CM162477-25g |
6-Chloro-4-hydroxy-2H-chromen-2-one |
19484-57-2 | 95% | 25g |
$505 | 2021-08-05 | |
| Fluorochem | 012113-1g |
6-Chloro-4-hydroxycoumarin |
19484-57-2 | 97% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 012113-5g |
6-Chloro-4-hydroxycoumarin |
19484-57-2 | 97% | 5g |
£115.00 | 2022-03-01 | |
| Alichem | A449041868-5g |
6-Chloro-4-hydroxy-2H-chromen-2-one |
19484-57-2 | 95% | 5g |
$200.90 | 2023-09-02 | |
| Alichem | A449041868-10g |
6-Chloro-4-hydroxy-2H-chromen-2-one |
19484-57-2 | 95% | 10g |
$388.80 | 2023-09-02 | |
| Alichem | A449041868-25g |
6-Chloro-4-hydroxy-2H-chromen-2-one |
19484-57-2 | 95% | 25g |
$550.80 | 2023-09-02 | |
| abcr | AB465688-1 g |
6-Chloro-4-hydroxycumarine; . |
19484-57-2 | 1g |
€57.80 | 2023-06-15 | ||
| abcr | AB465688-5 g |
6-Chloro-4-hydroxycumarine; . |
19484-57-2 | 5g |
€135.20 | 2023-06-15 | ||
| Chemenu | CM162477-5g |
6-Chloro-4-hydroxy-2H-chromen-2-one |
19484-57-2 | 95% | 5g |
$*** | 2023-03-30 |
6-chloro-4-hydroxy-2H-chromen-2-one Suppliers
6-chloro-4-hydroxy-2H-chromen-2-one Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 6-chloro-4-hydroxy-2H-chromen-2-one
Introduction to 6-Chloro-4-Hydroxy-2H-Chromen-2-One (CAS No. 19484-57-2)
6-Chloro-4-hydroxy-2H-chromen-2-one, also known by its CAS number 19484-57-2, is a significant compound in the field of organic chemistry and medicinal chemistry. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 6-chloro-4-hydroxy-2H-chromen-2-one features a chromone core with a chlorine atom at the 6-position and a hydroxyl group at the 4-position, making it a valuable candidate for various research and development activities.
The chromone scaffold is widely studied due to its ability to modulate various biological processes. Recent research has highlighted the potential of 6-chloro-4-hydroxy-2H-chromen-2-one in several areas, including anti-inflammatory, antioxidant, and anticancer activities. These properties make it an attractive molecule for further investigation in drug discovery and development.
In the context of anti-inflammatory activity, studies have shown that 6-chloro-4-hydroxy-2H-chromen-2-one can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition is crucial in managing inflammatory conditions and diseases, making the compound a promising candidate for therapeutic interventions.
The antioxidant properties of 6-chloro-4-hydroxy-2H-chromen-2-one have also been extensively studied. Research has demonstrated that this compound can scavenge free radicals and protect cells from oxidative stress. Oxidative stress is a key factor in the development of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the antioxidant activity of 6-chloro-4-hydroxy-2H-chromen-2-one makes it a valuable target for developing preventive and therapeutic strategies.
In addition to its anti-inflammatory and antioxidant properties, 6-chloro-4-hydroxy-2H-chromen-2-one has shown significant anticancer potential. Studies have reported that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. The ability to selectively target cancer cells while sparing normal cells is a critical aspect of effective cancer therapy. Therefore, further research into the anticancer mechanisms of 6-chloro-4-hydroxy-2H-chromen-2-one could lead to the development of novel anticancer drugs.
The structural features of 6-chloro-4-hydroxy-2H-chromen-2-one, particularly the chlorine and hydroxyl groups, play a crucial role in its biological activities. The chlorine atom at the 6-position enhances the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability. The hydroxyl group at the 4-position contributes to hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity. These structural characteristics make 6-chloro-4-hydroxy-2H-chromen-2-one an ideal candidate for structure-based drug design.
The synthesis of 6-chloro-4-hydroxy-2H-chromen-2-one has been well-documented in the literature. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 3-formylchromone with chloroacetyl chloride followed by cyclization under appropriate conditions. These synthetic methods provide researchers with flexible options to modify the structure of 6-chloro-4-hydroxy-2H-chromen-2-one, enabling the exploration of structure–activity relationships (SAR) and the optimization of its biological properties.
In conclusion, 6-chloro-4-hydroxy-2H-chromen-2-one (CAS No. 19484-57-2) is a versatile compound with significant potential in medicinal chemistry. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable target for further research and development. The structural features of this compound provide a solid foundation for structure-based drug design, paving the way for the discovery of novel therapeutics. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of 6-chloro-4-hydroxy-2H-chromen-2-one.
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